
WBC100: A Novel c-Myc Degrader for
Oncotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WBC100

Cat. No.: B10861043 Get Quote

A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular

Glue Degrader

This document provides a comprehensive technical overview of the preclinical data and

discovery of WBC100, a first-in-class, orally active small molecule that functions as a molecular

glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for

researchers, scientists, and professionals in the field of drug development.

Abstract
The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human

cancers and are frequently associated with poor clinical outcomes.[1][2] For over three

decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its

intrinsically disordered structure.[1][3] WBC100 has emerged as a novel therapeutic agent that

circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of

c-Myc protein.[1][3] Preclinical studies have demonstrated its potent and selective activity

against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer

models.[1][2] This whitepaper will delve into the mechanism of action, preclinical efficacy, and

safety profile of WBC100, and provide detailed experimental protocols from key studies.

Mechanism of Action
WBC100 is a potent and selective c-Myc molecular glue degrader.[4][5] It directly targets the

nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-
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Myc protein.[1][2][6] By binding to this pocket, WBC100 facilitates the interaction between c-

Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation

of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces

apoptosis in cancer cells that overexpress this oncoprotein.[1][6]
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Figure 1: Mechanism of action of WBC100 in inducing c-Myc degradation.

Preclinical Efficacy
In Vitro Activity
WBC100 has demonstrated potent and selective cytotoxicity against a panel of human cancer

cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc

expression were significantly less sensitive.

Cell Line Cancer Type IC50 (nM)[4]

c-Myc Overexpressing

MOLM-13 Acute Myeloid Leukemia 16

H9 T-cell Lymphoma 17

Mia-paca2 Pancreatic Cancer 61

c-Myc Low Expressing

WI38 Normal Lung Fibroblast 570

MRC-5 Normal Lung Fibroblast 151

L02 Normal Liver 2205

Table 1: In vitro cytotoxicity of WBC100 in c-Myc overexpressing cancer cell lines and c-Myc

low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that WBC100 treatment leads to a dose-dependent and time-

dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by co-

treatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent

mechanism of action.[4][5] Importantly, WBC100 did not significantly affect the protein levels of

other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc.

[4][5]

In Vivo Efficacy
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Oral administration of WBC100 has shown significant anti-tumor activity in multiple xenograft

mouse models of both hematological and solid tumors.

Animal Model Cancer Type Dosing Regimen Outcome[4][5]

MOLM-13 Xenograft
Acute Myeloid

Leukemia

0.1 - 0.4 mg/kg, p.o.,

twice daily for 21 days

Dose-dependent

tumor regression and

prolonged survival.

Complete tumor

eradication at 0.2 and

0.4 mg/kg.

MOLM-13 Xenograft
Refractory Acute

Myeloid Leukemia

0.4 - 0.8 mg/kg, p.o.,

once daily for 14 days

Elimination of

refractory leukemia

cells.

Pancreatic Cancer

Xenograft
Pancreatic Cancer Not specified

Potent tumor

regression.[1]

Gastric Cancer

Xenograft
Gastric Cancer Not specified

Potent tumor

regression.[1]

Table 2: In vivo efficacy of WBC100 in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, WBC100 was effective in eliminating

tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor

activity.[4]

Clinical Development
A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251)

was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of WBC100 in

patients with advanced solid tumors positive for c-Myc expression who are refractory to or

intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5

mg) administered orally every other day.[8][9] Preliminary results indicate that WBC100 has a

tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic
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ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six

stable diseases were observed.[9]

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)

Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc

low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate

media.[1]

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of

WBC100 for 72 hours.[1]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

was added to each well and incubated.

Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

Absorbance Reading: The absorbance was measured at a specific wavelength to determine

cell viability and calculate IC50 values.

Western Blot Analysis
Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with WBC100 (0-320 nM) for 24

hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to

extract total protein.

Proteasome Inhibition: For rescue experiments, cells were co-treated with WBC100 and the

proteasome inhibitor MG-132 (1 µM) for 6 hours.[1]

Protein Quantification: Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB,

Rpb1, STAT3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with
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HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Sample Preparation Blotting Procedure
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BenchChem, [2025]. [Online PDF]. Available at:
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wbc100]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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